Lys-Bradykinin acetate is a peptide that plays a significant role in various physiological processes, particularly in the regulation of blood pressure and inflammation. It is a member of the bradykinin family, which are peptides known for their potent vasodilatory effects. This compound is distinguished by the presence of an additional lysine residue at its N-terminus compared to its parent compound, bradykinin. The acetate form enhances its stability and solubility, making it suitable for various applications in research and medicine.
Lys-Bradykinin acetate can be synthesized through solid-phase peptide synthesis, a widely used method for producing peptides in both laboratory and industrial settings. The compound can also be derived from natural sources that produce bradykinin, such as plasma and tissue fluids, where it may be involved in local signaling mechanisms.
Lys-Bradykinin acetate is classified as a bioactive peptide and a kinin. Kinins are a group of peptides that are involved in various physiological responses, including inflammation, pain sensation, and vasodilation. This compound specifically acts as an agonist for bradykinin receptors, primarily the B2 receptor.
The synthesis of Lys-Bradykinin acetate typically involves solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Technical Details:
Lys-Bradykinin acetate has a specific amino acid sequence that includes lysine at the N-terminus followed by the sequence characteristic of bradykinin. The molecular formula can be represented as C₁₃H₁₈N₄O₁₃S.
Lys-Bradykinin acetate can undergo several chemical reactions:
Types of Reactions:
Technical Details:
Lys-Bradykinin acetate exerts its biological effects primarily through binding to bradykinin receptors, particularly the B2 receptor. This interaction activates G-proteins, initiating a signaling cascade that leads to the production of secondary messengers such as inositol trisphosphate and diacylglycerol.
Process:
Relevant Data:
Lys-Bradykinin acetate has diverse applications across multiple scientific fields:
Lys-Bradykinin (kallidin), a decapeptide (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), is enzymatically liberated from kininogen precursors through tightly regulated proteolysis. Two distinct pathways govern its generation:
Table 1: Key Enzymes in Lys-Bradykinin Biosynthesis
| Enzyme | Source | Substrate | Cleavage Site | Kinin Released |
|---|---|---|---|---|
| Tissue Kallikrein (KLK1) | Glands, Kidney | LMWK/HMWK | Met378-Lys379 | Lys-Bradykinin |
| Plasmin | Fibrinolytic system | HMWK/LMWK | Arg/Lys-X bonds | Lys-Bradykinin* |
| Plasma Kallikrein | Contact activation | HMWK | Lys380-Arg381 | Bradykinin |
*Enhanced release from Met379Lys variant kininogens [1] [3] [5].
The Kng1 Met379Lys variant (caused by a single-nucleotide substitution in the KNG1 gene) fundamentally alters kininogen susceptibility to proteases:
Table 2: Functional Impact of Kng1 Met379Lys Mutation
| Parameter | Wild-Type Kininogen | Met379Lys Variant | Pathophysiological Outcome |
|---|---|---|---|
| Plasmin Cleavage Rate | Low | High (4–5x increase) | Excessive Lys-Bradykinin |
| Plasma Kallikrein Efficiency | Normal | Unchanged | Normal bradykinin levels |
| Kinin Product | Bradykinin (PKa) | Lys-Bradykinin (Plasmin) | Vasodilatory edema |
Lys-Bradykinin is rapidly metabolized in biological fluids via sequential peptidase actions, limiting its half-life to <30 seconds in plasma [4] [5] [6]:- Primary Inactivation Pathways:1. Carboxypeptidases (CPN/CPM): Remove the C-terminal arginine, generating des-Arg10-kallidin (Lys-des-Arg9-bradykinin), a potent B1 receptor agonist [5] [6].2. Angiotensin-Converting Enzyme (ACE): Cleaves the C-terminal Phe8-Arg9 dipeptide, inactivating the peptide [4] [5].3. Neutral Endopeptidase (NEP): Hydrolyzes the Gly4-Phe5 bond, abolishing receptor binding [5].- Stabilization by Acetate Salt: The acetate formulation (Lys-Bradykinin acetate) enhances solubility and stability in in vitro settings, though it does not significantly prolong in vivo half-life [8] [10].- Impact of N-Terminal Lysine: This residue increases susceptibility to aminopeptidases, converting Lys-Bradykinin to bradykinin in some tissues [5] [10].
Table 3: Major Lys-Bradykinin Metabolic Enzymes
| Enzyme | Cleavage Site | Product Formed | Biological Effect |
|---|---|---|---|
| Carboxypeptidase N/M (CPN/CPM) | C-terminal Arg10 | des-Arg10-kallidin | B1 receptor activation |
| Angiotensin-Converting Enzyme (ACE) | Phe8-Arg9 | Inactive fragments | Kinin inactivation |
| Neutral Endopeptidase (NEP) | Gly4-Phe5 | Inactive fragments | Kinin inactivation |
| Aminopeptidase P | N-terminal Lys1 | Bradykinin | B2 receptor activation |
Concluding RemarksLys-Bradykinin acetate represents a critical node in the kallikrein-kinin system, with its biosynthesis and degradation finely tuned by genetic, enzymatic, and structural factors. The discovery of the KNG1 Met379Lys variant underscores how single-point mutations can disrupt protease specificity, leading to pathological kinin accumulation. Future research should explore engineered kinin analogs resistant to peptidases while retaining receptor specificity, potentially yielding novel therapeutics for cardiovascular and inflammatory disorders.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2